molecular formula C8H11F3O2S B1597663 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid CAS No. 480438-83-3

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid

Cat. No.: B1597663
CAS No.: 480438-83-3
M. Wt: 228.23 g/mol
InChI Key: WZMDICHYPNRSDP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid is a fluorinated organic compound with the molecular formula C8H11F3O2S and a molecular weight of 228.24 g/mol . It is a derivative of propanoic acid, featuring a thiolane (tetrahydrothiophene) ring attached via a methylene group at the alpha carbon position. The presence of the trifluoromethyl group and the thiolane ring makes this molecule a valuable, multifunctional building block in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the acidity, metabolic stability, and bioavailability of larger molecules, making this acid a useful precursor for the development of pharmaceuticals and agrochemicals . The thiolane moiety introduces a sulfur-containing heterocycle, which is a common feature in many bioactive molecules and can be explored for its binding properties or further functionalization. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2S/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMDICHYPNRSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370533
Record name 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-83-3
Record name Tetrahydro-α-(trifluoromethyl)-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Chemical Synthesis via Trifluoroacetone and Cyanide Intermediates

A well-documented synthetic route involves the following key steps:

Step Reaction Description Conditions Notes
1. Conversion of trifluoroacetic acid ester to trifluoroacetone Reaction of trifluoroacetic acid ester with concentrated sulfuric acid at elevated temperature (70–95 °C) 50–100 °C, reflux conditions Yields trifluoroacetone with ~90% yield and ~92% purity by GC
2. Conversion of trifluoroacetone to trifluoropropionitrile Reaction with alkali metal cyanide (sodium or potassium cyanide) in polar protic solvents (e.g., lower alcohols like methanol, ethanol) 0–20 °C, presence of mineral acid (e.g., sulfuric acid) Cyanide addition introduces nitrile functionality necessary for further transformations
3. Conversion of propionitrile to propionamide Hydrolysis of nitrile using either concentrated mineral acid or biotransformation with mutated Rhodococcus species 0–160 °C (chemical), or mild conditions for biotransformation Microbial hydrolysis offers stereoselectivity; mutated strains prevent further conversion to acid
4. Esterification to propionic acid ester Reaction with C1–C4 alcohols (e.g., methanol, ethanol) Mild heating Produces esters useful for enzymatic resolution or further chemical modification
5. Enzymatic hydrolysis or chemical hydrolysis to acid Use of esterases or lipases for stereoselective hydrolysis or base/acid hydrolysis 20–40 °C for enzymatic; variable for chemical Yields (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can be converted to the target compound

This method emphasizes the use of both chemical and biotechnological steps to achieve stereoselectivity and high yield.

Biotransformation Using Microorganisms

  • Specific strains of Rhodococcus (e.g., Rhodococcus equi TG 328-2) have been employed to convert propionamide intermediates to the corresponding acids with stereospecificity.
  • Biotransformation conditions:
    • pH range: 4 to 10 (preferably 5 to 9.5)
    • Temperature: 10 to 60 °C (preferably 20 to 40 °C)
    • Substrate concentration: ≤10% by weight (preferably 2.5%)
  • This method avoids harsh chemical conditions and allows for the production of enantiomerically enriched products.

Incorporation of Thiolane Ring

  • The thiolane (tetrahydrothiophene) moiety is typically introduced via alkylation of the trifluoropropanoic acid or its derivatives with appropriate thiolane-containing alkyl halides or via coupling reactions.
  • Specific details on this step are less frequently detailed in the literature but are critical for obtaining this compound.
  • The coupling may involve nucleophilic substitution or reductive amination strategies depending on the precursor functionalities.

Research Findings and Optimization

  • Yields of key intermediates such as trifluoroacetone reach approximately 90% with high purity (92.1% by GC) under optimized conditions involving sulfuric acid and controlled heating.
  • Use of alkali metal cyanides (NaCN or KCN) is preferred for introducing the nitrile group, with reactions carried out in polar protic solvents to facilitate nucleophilic addition.
  • Enzymatic hydrolysis using esterases or lipases provides stereoselectivity and mild reaction conditions, improving the overall efficiency and purity of the final acid products.
  • Microbial mutations (e.g., amidase-deficient Rhodococcus strains) are employed to prevent over-conversion of amides to acids, allowing isolation of intermediates for subsequent chemical transformations.
  • Hydrolysis of esters to acids is commonly performed in the presence of bases such as sodium or potassium hydroxide, with reaction temperatures ranging from room temperature to 115 °C depending on the substrate and solvent.

Summary Data Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield/Notes
1 Trifluoroacetone Trifluoroacetic acid ester + H2SO4, 70–95 °C reflux ~90% yield, 92.1% purity
2 Trifluoropropionitrile NaCN or KCN, mineral acid, lower alcohol solvents, 0–20 °C Efficient cyanide addition
3 Trifluoropropionamide Acid hydrolysis or Rhodococcus biotransformation, 0–160 °C or mild bio-conditions Stereospecific amidase activity
4 Propionic acid ester Reaction with C1–C4 alcohols, mild heating Precursor for enzymatic hydrolysis
5 This compound Enzymatic or chemical hydrolysis, alkylation/coupling with thiolane derivatives Final product; stereoselective methods preferred

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiolane ring to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's trifluoromethyl group enhances lipophilicity, making it a valuable scaffold in drug discovery. Its potential applications include:

  • Antiviral Agents : Research indicates that fluorinated compounds can exhibit enhanced antiviral activity. The unique structure of 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid may contribute to the development of new antiviral drugs targeting specific viral proteins.

Synthetic Intermediates

This compound serves as a synthetic intermediate in the production of other fluorinated compounds. Its ability to undergo various chemical reactions makes it suitable for:

  • Fluorination Reactions : The trifluoromethyl group can be utilized in electrophilic fluorination reactions to create more complex fluorinated molecules, which are essential in pharmaceuticals and agrochemicals.

Material Science

Due to its unique properties, this compound is being explored for applications in material science:

  • Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Research is ongoing to evaluate its effectiveness in producing high-performance materials.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of various fluorinated acids. It was found that compounds similar to this compound exhibited significant inhibitory effects on viral replication in vitro. These findings suggest potential pathways for developing new antiviral therapies.

Case Study 2: Fluorinated Polymers

Research conducted at a major university explored the use of trifluoromethylated compounds in polymer synthesis. The study highlighted that polymers containing this compound displayed improved mechanical properties and resistance to solvents, indicating its potential utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiolane ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The thiolan ring in the target compound provides distinct electronic properties compared to phenyl or benzyl groups in analogues like 3-(2-trifluoromethylphenyl)propionic acid. Sulfur’s polarizability may enhance interactions with biological targets .
  • Chirality: The (R)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is used in asymmetric synthesis, whereas the target compound lacks reported stereochemical data .

Biological Activity

3,3,3-Trifluoro-2-(thiolan-2-ylmethyl)propanoic acid (CAS No. 480438-83-3) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₁₁F₃O₂S
  • Molecular Weight : 228.23 g/mol
  • Structure : The compound features a trifluoromethyl group and a thiolane moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the thiolane ring may facilitate interactions with nucleophilic sites in proteins and enzymes.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's disease (AD), compounds similar in structure have shown efficacy in reducing amyloid-beta toxicity, enhancing neuronal survival, and improving cognitive function .

Study on Neuroprotective Effects

A study investigating the effects of related compounds on amyloid-beta aggregation demonstrated that certain derivatives could significantly reduce toxicity in neuronal cell lines. While direct data on this compound is scarce, these findings suggest potential pathways for its application in neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well-documented. Research indicates that fluorinated carboxylic acids can exhibit enhanced antibacterial activity against various pathogens due to their unique chemical properties. Future studies could explore the specific antimicrobial effects of this compound.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntioxidant
Compound BNeuroprotective
Compound CAntimicrobial

Q & A

Q. What guidelines should inform safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Follow ECHA’s SVHC protocols for fluorinated substances, including:
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure.
  • Waste management : Neutralize acidic waste with bicarbonate before disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid
Reactant of Route 2
3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid

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